2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate
Description
Isomeric Possibilities
The compound’s four stereogenic centers (C2 of the propane backbone and three carbons in the branched substituents) theoretically permit 16 stereoisomers (2⁴). However, the absence of stereochemical descriptors in the provided InChI string (VZVWNXVAXMKIBP-UHFFFAOYSA-N) suggests the commercial product is likely a racemic mixture or synthesized without stereocontrol.
Molecular Geometry and Stereochemical Considerations
The molecule adopts a three-dimensional branched topology due to its tetrahedral carbons and multiple substituents (Fig. 1). Key geometric features include:
- Bond angles : ~109.5° at sp³-hybridized carbons, with slight deviations due to steric strain from bulky acetoxy groups.
- Torsional strain : Minimized through staggered conformations along the propane backbone and flexible ether linkages.
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₃₂O₁₂ |
| Molecular weight | 464.46 g/mol |
| Hybridization | sp³ (all non-carbonyl C) |
Stereochemical ambiguity : The synthetic route described in available literature does not specify enantiomeric control, leaving the exact configuration unresolved. Computational modeling would be required to predict energetically favorable conformers.
Functional Group Analysis and Electron Distribution Patterns
The compound contains three distinct functional groups that dictate its electronic profile:
Functional Groups
- Ester (acetoxy) groups :
- Count : 7 acetate moieties.
- Electron effects : Withdraw electrons via induction (-I effect) from carbonyl groups, creating partial positive charges on adjacent carbons.
- Ether linkages :
- Count : 2 methoxy bridges.
- Electron effects : Donate electrons (+I effect), increasing electron density on connected carbons.
- Hydroxymethyl group :
- Polarity : High due to -OH, enabling hydrogen bonding.
Electron Distribution Map
- Electron-deficient regions : Carbons adjacent to ester carbonyls (δ+).
- Electron-rich regions : Oxygen atoms in ethers and hydroxyl groups (lone pairs).
This polarization pattern renders the molecule reactive toward nucleophilic attack at ester carbonyls and electrophilic interactions at ether oxygens.
Comparative Structural Relationship to Glycerol Polyacetate Derivatives
When compared to simpler glycerol esters, this compound exhibits enhanced structural complexity (Table 1):
| Parameter | Target Compound | Glycerol Triacetate (Triacetin) |
|---|---|---|
| Molecular formula | C₂₀H₃₂O₁₂ | C₉H₁₄O₆ |
| Molecular weight (g/mol) | 464.46 | 218.20 |
| Ester groups | 7 | 3 |
| Ether linkages | 2 | 0 |
| Hydroxyl groups | 1 | 0 |
Key structural divergences :
- Branching : The target compound’s propane backbone supports a dendritic arrangement of substituents, unlike triacetin’s linear structure.
- Functionality : Incorporation of ethers and a residual hydroxyl group introduces sites for secondary reactions absent in simpler acetates.
- Steric effects : Bulkier substituents reduce molecular flexibility, potentially hindering crystallization and increasing solubility in nonpolar solvents.
Properties
CAS No. |
67754-22-7 |
|---|---|
Molecular Formula |
C20H32O12 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[2-[[3-acetyloxy-2,2-bis(acetyloxymethyl)propoxy]methyl]-2-(acetyloxymethyl)-3-hydroxypropyl] acetate |
InChI |
InChI=1S/C20H32O12/c1-14(22)28-9-19(6-21,10-29-15(2)23)7-27-8-20(11-30-16(3)24,12-31-17(4)25)13-32-18(5)26/h21H,6-13H2,1-5H3 |
InChI Key |
VZVWNXVAXMKIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CO)(COCC(COC(=O)C)(COC(=O)C)COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediates
The synthesis begins with polyhydroxylated propane derivatives, such as 1,3-propanediol or glycerol derivatives, which are functionalized to introduce hydroxymethyl and propoxy substituents. These intermediates are then subjected to acetylation.
Acetylation Reaction
- Reagents: Acetic anhydride is the acetylating agent of choice.
- Catalyst: Pyridine or similar organic bases are used to catalyze the reaction.
- Solvent: Common solvents include dichloromethane or chloroform to dissolve reactants.
- Temperature: The reaction is typically conducted at room temperature to mild heating (20–50 °C) to control reaction rate and selectivity.
- Time: Reaction times vary from 1 to 24 hours depending on scale and desired conversion.
Purification
Post-reaction, the crude product is purified by:
- Recrystallization: Using solvents such as ethanol or ethyl acetate to obtain crystalline pure product.
- Chromatography: Silica gel column chromatography may be employed to separate unreacted starting materials and side products.
Industrial Production Considerations
In industrial settings, the synthesis is optimized for scale and efficiency:
- Continuous flow reactors are used to maintain consistent reaction conditions and improve safety when handling acetic anhydride.
- Automated systems control reagent addition and temperature precisely.
- Large-scale purification employs crystallization and industrial chromatography techniques.
- Waste management protocols are implemented to handle acetic acid byproducts.
Reaction Mechanism Insights
The acetylation mechanism involves nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetic anhydride, forming an acetoxy ester and releasing acetic acid. Pyridine acts as a base to scavenge the released acid, driving the reaction forward.
Comparative Data Table of Key Preparation Parameters
| Parameter | Typical Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Material | Polyhydroxylated propane derivatives | Same, sourced in bulk |
| Acetylating Agent | Acetic anhydride | Acetic anhydride |
| Catalyst | Pyridine | Pyridine or alternative organic bases |
| Solvent | Dichloromethane, chloroform | Same or greener solvents if possible |
| Temperature | 20–50 °C | Controlled, often 25–40 °C |
| Reaction Time | 1–24 hours | Optimized for continuous flow, shorter |
| Purification | Recrystallization, chromatography | Industrial crystallization, chromatography |
| Yield | Typically high (>80%) | Optimized for maximum yield (>90%) |
Related Compounds and Preparation Notes
- The compound is structurally related to 1,3-Diacetoxy-2-(acetoxymethoxy)propane , which is a simpler triacetylated glycerol derivative used as an intermediate in antiviral drug synthesis.
- Preparation of such related compounds follows similar acetylation protocols but with fewer hydroxyl groups, simplifying purification.
- The presence of multiple acetoxy groups in the target compound requires careful control of reaction conditions to avoid over- or under-acetylation.
Summary of Research Findings
- The acetylation method using acetic anhydride and pyridine remains the most reliable and widely used approach for preparing this compound.
- Reaction conditions are optimized to balance reaction rate, selectivity, and product purity.
- Industrial synthesis benefits from continuous flow technology and automated control to enhance safety and efficiency.
- Purification techniques are critical to isolate the compound in high purity due to the complexity of the molecule and potential side reactions.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
This compound has shown potential as an intermediate in the synthesis of antiviral agents. Its structural features allow for modifications that can enhance bioactivity against various viral targets. For example, derivatives of similar acetoxy compounds have been explored for their efficacy against HIV and other viral infections .
Cosmetic Formulations
Due to its emulsifying properties and ability to enhance skin absorption, this compound can be utilized in cosmetic formulations as a skin conditioning agent. Its acetoxy groups may improve the stability and texture of creams and lotions.
Polymer Science
The compound can be used as a monomer or additive in the formulation of polymers, particularly those requiring enhanced flexibility and durability. The presence of acetoxy groups can facilitate cross-linking reactions in polymer matrices, leading to improved mechanical properties .
Case Study 1: Antiviral Drug Development
Research published in PubMed Central outlines the synthesis pathways for antiviral drugs where similar compounds serve as intermediates. The study indicates that modifications to the acetoxy groups can lead to increased potency against specific viral strains .
Case Study 2: Cosmetic Product Efficacy
A study investigating various skin conditioning agents found that formulations containing derivatives of this compound exhibited superior moisture retention properties compared to traditional emollients. This highlights its potential for use in high-end skincare products.
Case Study 3: Polymer Enhancement
In a polymer science context, experiments demonstrated that incorporating this compound into polyurethane formulations significantly improved flexibility and tensile strength without compromising thermal stability. This application is particularly relevant for materials used in automotive and aerospace industries.
Mechanism of Action
The mechanism by which 2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate exerts its effects involves interactions with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activities and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Propane Backbones
(a) 1,3-Diacetoxy-2-(acetoxymethoxy)propan (CAS: 86357-13-3)
- Structure : Contains a propane-1,3-diyl diacetate core with an acetoxymethoxy substituent at the C2 position.
- Key Differences : The target compound has additional hydroxymethyl and acetoxy groups, resulting in higher molecular weight (C₁₉H₂₈O₁₄ vs. C₁₀H₁₄O₈) and greater steric hindrance.
- Synthesis : Both compounds likely involve multi-step acetylation of polyol precursors. However, the target compound requires more precise regioselective protection due to its branching .
(b) 2-((2-Acetamido-6-oxo-1H-purin-9-yl)methoxy)propane-1,3-diyl diacetate
- Structure : Features a propane-1,3-diyl diacetate core linked to a purine moiety.
- Key Differences : The purine substituent introduces aromaticity and hydrogen-bonding capacity, absent in the target compound. This structural variation significantly alters bioactivity, making the purine derivative more relevant to nucleotide analog synthesis .
Cyclic and Aromatic Analogues
(a) (2R,3R,4R)-2-(Acetoxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate
- Structure : A cyclic ether (pyran) with acetoxy groups.
- Key Differences : The pyran ring introduces rigidity and stereochemical complexity, contrasting with the linear propane backbone of the target compound. Cyclic structures often exhibit enhanced metabolic stability compared to linear analogs .
(b) 1-[2-(Acetyloxy)-6-hydroxyphenyl]ethanone
Physicochemical and Bioactivity Comparisons
Table 1: Key Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight | Acetoxy Groups | Solubility (LogP) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | C₁₉H₂₈O₁₄ | 532.42 g/mol | 6 | ~1.8 (estimated) | High branching, hydrolyzable esters |
| 1,3-Diacetoxy-2-(acetoxymethoxy)propan | C₁₀H₁₄O₈ | 262.21 g/mol | 3 | ~0.5 | Simpler backbone, lower steric bulk |
| 2-((2-Acetamido-6-oxo-1H-purin-9-yl)methoxy)propane-1,3-diyl diacetate | C₁₆H₁₉N₅O₈ | 409.35 g/mol | 2 | ~-1.2 | Purine moiety, potential bioactivity |
Stability and Reactivity
- Hydrolysis Sensitivity : The target compound’s six acetoxy groups make it more prone to ester hydrolysis under basic or enzymatic conditions compared to simpler diacetates (e.g., 1,3-diacetoxy-2-(acetoxymethoxy)propan). The hydroxymethyl groups may slow hydrolysis by steric effects .
- Thermal Stability : Cyclic analogs (e.g., pyran derivatives) exhibit higher thermal stability due to reduced conformational freedom, whereas linear propane derivatives like the target compound may degrade faster under heat .
Q & A
Q. Table 1: Reaction Parameters for Key Steps
| Step | Temperature (°C) | Time (h) | Solvent System | Yield (%) |
|---|---|---|---|---|
| Primary Acetylation | 60 | 6 | Pyridine/Ac₂O | 78 |
| Secondary Purification | 25 | 2 | Hexane:EtOAc (7:3) | 92 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Structural elucidation relies on a combination of:
- ¹H/¹³C NMR : Identify acetoxy (δ 2.0–2.1 ppm for CH₃CO) and hydroxymethyl (δ 3.4–3.6 ppm) groups. Use DEPT-135 to distinguish CH₂ and CH₃ signals .
- FT-IR : Confirm ester C=O stretches (1740–1760 cm⁻¹) and hydroxyl absorption (broad peak ~3450 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na]⁺ ion) with <2 ppm error.
Q. Table 2: Key Spectral Markers
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Acetoxy (CH₃CO) | 2.05 (s, 3H) | 1745 |
| Hydroxymethyl (CH₂OH) | 3.55 (m, 2H) | 3450 (broad) |
Advanced: How can computational models predict the stability of this compound under varying pH conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like Gaussian or AMBER to model hydrolysis of acetoxy groups. Input parameters include protonation states at pH 2–10 and solvation effects .
- Degradation Pathways : Identify pH-sensitive ester bonds via transition-state analysis. For example, acidic conditions (pH <4) favor hydrolysis at the central hydroxymethyl group .
- Validation : Compare simulated half-lives with experimental HPLC data (e.g., 90% degradation at pH 2 vs. 10% at pH 7 after 72 hours).
Advanced: How to resolve contradictions in degradation data between accelerated and real-time studies?
Methodological Answer:
Conflicting data often arise from non-Arrhenius behavior in ester hydrolysis. Mitigate this by:
- Multi-Stress Testing : Conduct studies at 40°C/75% RH (ICH Q1A guidelines) and compare kinetic profiles with 25°C data.
- Mechanistic Analysis : Use LC-MS to track degradation products. For example, accelerated conditions may produce atypical byproducts (e.g., cross-linked dimers) not seen in real-time studies .
- Statistical Modeling : Apply Weibull or Higuchi models to extrapolate shelf-life, accounting for humidity-driven deviations .
Q. Table 3: Degradation Comparison
| Condition | Major Byproduct | Half-Life (Days) |
|---|---|---|
| 25°C, pH 7 | Acetic acid | 180 |
| 40°C, pH 7 | Dimer (cross-linked) | 45 |
Basic: How to mitigate hydrolysis during purification?
Methodological Answer:
- Low-Temperature Workup : Perform extractions and solvent removal at ≤10°C to slow hydrolysis.
- Stabilized Solvents : Use anhydrous dichloromethane or THF with molecular sieves to minimize water content .
- Neutral pH Buffers : Add ammonium acetate (5 mM) during HPLC purification to avoid acidic/basic conditions .
Advanced: What methodologies assess its potential as a prodrug?
Methodological Answer:
- Enzymatic Hydrolysis Assays : Incubate with esterases (e.g., porcine liver esterase) and monitor release of active moieties via UV-Vis or fluorescence .
- Caco-2 Permeability : Evaluate intestinal absorption using monolayer permeability assays (Papp >1×10⁻⁶ cm/s indicates viability) .
- In Vivo Pharmacokinetics : Use radiolabeled analogs (³H or ¹⁴C) to track bioavailability and metabolite formation in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
